2-methyl-4-oxo-4H-chromene-3-carbaldehyde
Description
Properties
CAS No. |
55168-31-5 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-9(6-12)11(13)8-4-2-3-5-10(8)14-7/h2-6H,1H3 |
InChI Key |
LRUKUULSSOGMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the in situ generation of the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which electrophilically substitutes the hydroxyl-activated aromatic ring. The methyl group at C-2 enhances electron density at the ortho position, facilitating formylation at C-3. Key parameters include:
-
Temperature : Optimal yields are achieved at 0–5°C during reagent mixing, followed by reflux (70–80°C) for 2–3 hours.
-
Molar Ratios : A 1:3 molar ratio of 2-hydroxypropiophenone to POCl₃ ensures complete conversion, while excess DMF (4–5 equivalents) acts as both solvent and formylating agent.
-
Workup : Quenching with ice water precipitates the crude product, which is purified via recrystallization from ethanol or methanol-water mixtures.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic data:
-
IR Spectroscopy : Strong absorptions at 1720–1740 cm⁻¹ (C=O of chromone) and 1680–1700 cm⁻¹ (aldehyde C=O).
-
¹H NMR : Distinct signals at δ 10.3–10.5 ppm (aldehyde proton), δ 8.2–8.4 ppm (H-5), and δ 2.6 ppm (C-2 methyl group).
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Mass Spectrometry : Molecular ion peak at m/z 202 (C₁₁H₁₀O₃).
Table 1: Representative Yields and Conditions for Vilsmeier-Haack Synthesis
| Starting Material | POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Hydroxypropiophenone | 3.0 | 5.0 | 70 | 2.5 | 75 |
| 2-Hydroxypropiophenone | 3.2 | 4.5 | 80 | 3.0 | 68 |
Alternative Synthetic Pathways
While the Vilsmeier-Haack method dominates, alternative routes have been explored to address limitations such as reagent toxicity or scalability.
Condensation with Methylsulfinyl Ethanone
A less common approach involves condensing 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone with formaldehyde under acidic conditions. However, this method suffers from low yields (40–50%) and cumbersome purification due to byproduct formation.
Challenges and Practical Considerations
Purification Difficulties
The aldehyde group’s reactivity often leads to dimerization or oxidation during purification. Silica gel chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol-water (4:1) mitigates these issues.
Applications and Derivatives
The aldehyde functionality enables diverse derivatization:
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Hydrazones : Condensation with hydrazines yields hydrazone derivatives with enhanced bioactivity.
-
Carboxamides : Reaction with amines forms carboxamides, evaluated for antimicrobial and anticancer properties.
Table 2: Selected Derivatives and Their Biological Activity
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be partially oxidized to form derivatives with different biological activities.
Substitution: It can participate in substitution reactions, such as the reaction with aromatic amines to form chromeno[4,3-b]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Aromatic amines and cyanoacetates are commonly used in substitution reactions under catalyst-free conditions in an ethanol-water medium.
Major Products Formed
Scientific Research Applications
Research has demonstrated that 2-methyl-4-oxo-4H-chromene-3-carbaldehyde exhibits anti-inflammatory and antioxidant properties, making it a candidate for various therapeutic applications. Notably, derivatives of this compound have shown anticancer activity , particularly in inhibiting cell proliferation in various cancer cell lines . The compound has been studied for its interactions with biological targets, indicating that it can form complexes with proteins and enzymes, influencing their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits enzymes involved in inflammation | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Table 2: Synthesis Conditions
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Boron tribromide in dichloromethane | 73 | Reaction at room temperature for 2.5 hours |
| Acid-catalyzed condensation | Varies | Dependent on starting materials used |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study investigated the compound's ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), showing moderate activity compared to standard anti-inflammatory drugs .
- Anticancer Activity : Research demonstrated that derivatives of this compound significantly inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC3) cell lines, suggesting its potential as an anticancer agent .
- Protein Interaction Studies : Molecular docking studies indicated that this compound interacts with specific residues in target proteins, providing insights into its mechanism of action .
Table 3: Case Study Summary
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antifungal activity against Candida albicans is attributed to its ability to inhibit the yeast’s virulence factors, including adherence to buccal epithelial cells and secretion of phospholipases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physical properties of chromene derivatives are highly dependent on substituent position and type. Below is a comparative analysis of key analogues:
Table 1: Comparison of Selected Chromene-3-carbaldehyde Derivatives
Key Observations:
Substituent Position: The 2-methyl derivative (hypothetical) would exhibit steric and electronic effects distinct from the 6-methyl analogue (C₁₁H₈O₃), where the methyl group at position 6 may influence π-stacking interactions in crystallographic packing .
Oxime derivatives, such as 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime, demonstrate marked anti-diabetic activity, highlighting the role of functional groups in biological efficacy .
Biological Activity
Chemical Structure and Properties
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family. It features a chromene skeleton characterized by a carbonyl group and an aldehyde functional group. The molecular formula is , with a molar mass of approximately 188.18 g/mol. The compound includes a methyl group at the second position, an oxo group at the fourth position, and a carbaldehyde group at the third position of the chromene ring, contributing to its unique chemical properties and reactivity.
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant activities. These properties suggest potential therapeutic applications in treating conditions associated with oxidative stress and inflammation. Studies have shown that the compound can inhibit enzymes involved in inflammatory pathways, which may provide insights into its mechanisms of action.
Anticancer Activity
The compound has also demonstrated anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of this compound have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7) and other cancer types. This activity is attributed to its ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of this compound on various enzymes:
| Enzyme | IC50 Value (µM) | Comments |
|---|---|---|
| MAO-A | 10.4 | Moderate inhibition observed |
| MAO-B | 0.268 | Significant activity compared to standards |
| COX-2 | 5.4 | Moderate inhibition noted |
| LOX-15 | 7.7 | Effective against lipoxygenase |
These findings indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Inhibition of MAO-B : Another study reported that modifications to the chromene structure significantly enhanced MAO-B inhibitory activity, with some derivatives showing IC50 values as low as 0.268 µM, indicating high potency compared to existing inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, substituents at various positions on the chromene ring can enhance or diminish its biological efficacy:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Methyl group at sixth position | Potentially different biological activities |
| 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde | Ethyl group at sixth position | Variation in solubility and reactivity |
| 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Methyl group at eighth position | Different spectral properties |
These variations highlight how slight changes in the molecular structure can lead to significant differences in biological activity, making this compound a valuable scaffold for drug development .
Q & A
Q. Q1. What are the most reliable methods for synthesizing 2-methyl-4-oxo-4H-chromene-3-carbaldehyde with high purity?
The compound is commonly synthesized via acid-catalyzed condensation reactions . A robust method involves reacting 4-hydroxycoumarin with hexamethylenetetramine in glacial acetic acid under reflux conditions . This one-pot approach yields high purity (>95%) and avoids side reactions. Isolation via crystallization in ethanol ensures minimal impurities. Alternative routes include multi-component reactions using malononitrile derivatives, which enhance yield (up to 90%) but require careful temperature control (60–80°C) to prevent decomposition .
Structural Characterization
Q. Q2. What advanced techniques are recommended for resolving ambiguities in the molecular structure of derivatives?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous determination of bond angles, torsion angles, and π-π stacking interactions .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent effects: the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the chromene carbonyl appears at δ 175–180 ppm in ¹³C NMR .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, aldehyde C–H stretch at 2800–2900 cm⁻¹) .
Advanced Derivatization
Q. Q3. How can regioselectivity be optimized during the introduction of substituents at the 3-carbaldehyde position?
Regioselectivity is influenced by steric and electronic factors :
- Electrophilic aromatic substitution favors the 6-methyl group’s ortho position due to electron-donating effects. Use Lewis acids (e.g., AlCl₃) to direct reactions to the 7-position .
- Nucleophilic additions to the aldehyde group require protection (e.g., acetal formation) to prevent side reactions. Post-functionalization via Knoevenagel condensation with active methylene compounds (e.g., malononitrile) achieves >80% yield .
Biological Activity Analysis
Q. Q4. How should researchers resolve contradictions in reported antibacterial activities of chromene derivatives?
Discrepancies often arise from substituent variability and assay conditions :
- Standardize MIC assays using consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .
- Compare derivatives with systematic substitutions: Chlorine at the 4-position (e.g., 4-Cl derivatives) enhances activity 2–3 fold compared to hydroxyl groups due to increased lipophilicity .
- Validate results with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
Computational Modeling
Q. Q5. What computational strategies predict the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aldehyde group (LUMO = −1.8 eV) is prone to nucleophilic attacks .
- Molecular docking (AutoDock Vina) models interactions with enzymes like DNA gyrase , showing hydrogen bonding with Arg1216 and hydrophobic interactions with the chromene core .
- MD simulations (GROMACS) assess stability in lipid bilayers, critical for designing blood-brain barrier-penetrant derivatives .
Stability and Storage
Q. Q6. What protocols ensure long-term stability of this compound in laboratory settings?
- Store at −20°C under argon to prevent oxidation of the aldehyde group.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase): A purity drop >2% indicates decomposition .
- Avoid prolonged exposure to light; UV-Vis spectra (λmax = 320 nm) show photodegradation within 48 hours under ambient conditions .
Data Contradictions
Q. Q7. How can researchers address conflicting reports on the compound’s fluorescence properties?
Fluorescence variability stems from solvent polarity and aggregation effects :
- In polar solvents (e.g., DMSO), emission at 450 nm (quantum yield Φ = 0.3) is quenched due to solvent relaxation.
- In non-polar solvents (e.g., toluene), aggregation-induced emission (AIE) enhances intensity 5-fold .
- Validate using time-resolved fluorescence to distinguish intrinsic vs. environmental effects .
Toxicity Profiling
Q. Q8. What methodologies are recommended for preliminary toxicity screening of derivatives?
- Ames test (TA98 strain) assesses mutagenicity; derivatives with nitro groups show >50% revertant colonies at 100 µg/plate .
- Zebrafish embryo assays (LC50) evaluate acute toxicity; most derivatives exhibit LC50 > 100 µM, indicating low risk .
- HepG2 cell viability assays (MTT protocol) reveal IC50 values correlated with logP; hydrophobic derivatives (logP > 3) show higher cytotoxicity .
Analytical Challenges
Q. Q9. How can researchers mitigate interference from impurities during HPLC analysis?
- Use gradient elution (10–90% acetonitrile in 20 min) to resolve the compound (retention time = 12.3 min) from common byproducts (e.g., 4-hydroxycoumarin at 8.5 min) .
- Mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺ = 205.0733 m/z) and detects trace impurities (<0.1%) .
Scale-Up Considerations
Q. Q10. What are critical parameters for scaling up synthesis while maintaining yield?
- Solvent choice : Replace glacial acetic acid with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .
- Flow chemistry enables continuous production (residence time = 30 min, 80°C) with 85% yield and <5% side products .
- Quality control : Implement inline FTIR to monitor aldehyde formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
